WP1130 - 856243-80-6

WP1130

Catalog Number: EVT-266611
CAS Number: 856243-80-6
Molecular Formula: C19H18BrN3O
Molecular Weight: 384.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WP1130 (Degrasyn) is a synthetic small molecule that has emerged as a valuable tool in scientific research due to its ability to inhibit deubiquitinase (DUB) activity. [] It is classified as a deubiquitinase inhibitor and plays a critical role in investigating cellular processes regulated by ubiquitination, such as protein degradation, signal transduction, and apoptosis. [] This compound exhibits partial selectivity for several DUBs, including USP9x, USP5, USP14, and UCH37. []

Synthesis Analysis

The synthesis of WP1130 can be achieved through enantioselective amination of a prochiral ketone precursor using engineered transaminases, specifically the (R)-selective ATA-117-Rd11 from Arthrobacter sp. [] This enzymatic approach offers high conversion rates (86%) and excellent enantiomeric excess (>99%) for the (R)-enantiomer of WP1130. []

Molecular Structure Analysis

WP1130's α-cyanoacrylamide moiety acts as a Michael acceptor, enabling its interaction with cysteine residues in target proteins. [] This chemical reaction involves the formation of a reversible covalent bond with cysteine residues. []

Mechanism of Action

WP1130 primarily exerts its effects through inhibition of specific deubiquitinases (DUBs), leading to diverse cellular consequences. []

  • Aggresome Formation: WP1130 induces the rapid accumulation of polyubiquitinated proteins (K48/K63-linked) into juxtanuclear aggresomes without affecting proteasome activity. [] This suggests a role for ubiquitination and aggresome formation in WP1130-mediated cellular responses.
  • Inhibition of Specific DUBs: WP1130 selectively targets various DUBs, including USP9x, USP5, USP14, and UCH37, which regulate cell survival and proteasome function. [] Inhibition of these DUBs can impact cellular processes regulated by these enzymes.
  • Protein Degradation: WP1130 promotes the degradation of specific proteins, such as MCL-1, by inhibiting the deubiquitinase activity of USP9x, which typically stabilizes MCL-1 and prevents its degradation. []
Physical and Chemical Properties Analysis
  • Solubility: WP1130 faces limitations due to its poor solubility in aqueous solutions. [] This has prompted efforts to synthesize derivatives with improved solubility while retaining biological activity.
  • Michael Acceptor: WP1130's α-cyanoacrylamide moiety serves as a Michael acceptor, allowing it to form reversible covalent bonds with cysteine residues in target proteins. []
Applications
    • Multiple Myeloma: WP1130 shows promise as a therapeutic agent for multiple myeloma, a type of blood cancer. [, , , ] It induces apoptosis in myeloma cells and suppresses tumor growth both in vitro and in vivo. [, , , ] Studies suggest that its efficacy in myeloma is mediated by inhibiting USP9x, leading to the downregulation of the anti-apoptotic protein MCL-1. [, ]
    • Mantle Cell Lymphoma: WP1130 demonstrates synergistic antitumor activity with bortezomib, a proteasome inhibitor, in mantle cell lymphoma. [, ] This combination effectively inhibits cell growth, induces apoptosis, and prolongs survival in preclinical models. [, ]
    • Pancreatic Ductal Adenocarcinoma: Research indicates that WP1130 suppresses metastasis in pancreatic ductal adenocarcinoma by targeting the USP5-WT1-E-cadherin signaling pathway. []
    • Prostate Cancer: WP1130 has been shown to deplete the oncogenic transcription factor ERG by inhibiting USP9X, hindering the growth of prostate cancer cells and tumors that express ERG. []
    • Chronic Myelogenous Leukemia: WP1130 induces apoptosis in CML cells by targeting BCR-ABL, a key oncoprotein in this disease. [, , , ] It disrupts BCR-ABL signaling by promoting its ubiquitination and translocation to aggresomes. [, ]
    • Bladder Cancer: WP1130 shows promising activity against bladder cancer by inhibiting cell proliferation and inducing apoptosis and DNA damage. []
    • Antibacterial Activity: WP1130 exhibits antibiotic activity against multi-resistant Staphylococcus aureus. [] Chemical proteomic studies suggest that WP1130 modifies several essential cysteine residues in S. aureus, potentially explaining its antimicrobial effects. []
    • Antiviral Activity: WP1130 and its derivatives display broad-spectrum antiviral activity against various RNA viruses, including noroviruses, encephalomyocarditis virus, Sindbis virus, and La Crosse virus. [, , ] Research suggests that this antiviral activity is mediated by the induction of the unfolded protein response (UPR) through IRE1, a key sensor of the UPR. []
    • Septic Shock: WP1130 has been shown to alleviate septic shock in mice by inhibiting the activation of the NLRP3 inflammasome, a critical component of the inflammatory response. []
    • Pain Management: WP1130 inhibits the interaction between USP5 and Cav3.2 calcium channels, which play a role in pain signaling. [] Intrathecal administration of WP1130 demonstrates analgesic effects in mouse models of pain, suggesting its potential as a pain management strategy. []

AG490

  • Relevance: AG490 is the parent compound of WP1130. Structure-activity relationship studies based on AG490 led to the development of WP1130, which displays a significantly improved potency and a unique mechanism of action involving the inhibition of deubiquitinases. [, , , ]

WP1066

  • Compound Description: WP1066 is a derivative of AG490 that demonstrates antitumor activity in mantle cell lymphoma cells. It inhibits interleukin-6-mediated STAT3 activation and NF-κB signaling. []
  • Relevance: WP1066 is a precursor compound to WP1130. WP1130 was developed as a more potent derivative of WP1066. []

CP2005 (CP)

  • Compound Description: CP2005 (CP) is a more potent analog of WP1130 with improved potency against CML and ALL cell lines. It induces BCR-ABL translocation and degradation, similar to WP1130. It also activates the Akt/mTOR pathway. []
  • Relevance: CP2005 is a structurally related compound to WP1130 with enhanced potency and similar biological activity in CML and ALL cell lines. []

VM030

  • Compound Description: VM030 is a small-molecule DUB inhibitor that inhibits Usp9x and Usp24 activity, similar to WP1130. It induces apoptosis in myeloma cells and inhibits myeloma tumor growth in vivo with limited toxicity. []
  • Relevance: VM030 shares a similar biological profile with WP1130, inhibiting Usp9x and Usp24, inducing apoptosis in myeloma cells, and demonstrating in vivo efficacy against myeloma tumors. []

EOAI3402143 (G9)

  • Compound Description: EOAI3402143 (G9) is a more potent Usp9x inhibitor compared to WP1130. It exhibits better solubility than WP1130 and induces apoptosis in myeloma and lymphoma cell lines. G9 also inhibits Usp24 and Usp5, potentially contributing to its antitumor activity. [, ]

PR-619

  • Compound Description: PR-619 is a non-selective DUB inhibitor with anti-cancer activity. It is less potent than Degrasyn in reducing BC cell proliferation and inducing apoptosis and DNA damage. []
  • Relevance: PR-619 and WP1130 both inhibit DUBs, but WP1130 displays a more selective inhibitory profile. This difference in selectivity translates to greater potency for WP1130 in targeting bladder cancer cells. []

Celastrol

  • Compound Description: Celastrol is a natural compound with anti-cancer and anti-inflammatory properties. It demonstrates efficacy against BoNT/A holotoxin in an in vitro post-intoxication model. []
  • Relevance: Celastrol, like WP1130, shows potential as an anti-BoNT/A agent. []

Compound 9

  • Compound Description: Compound 9 is a novel synthetic analog of WP1130 with improved solubility. It effectively inhibits the growth of Listeria monocytogenes within host cells and also shows anti-infective activity against murine and human noroviruses. []
  • Relevance: Compound 9, derived from the structure of WP1130, exhibits enhanced solubility while retaining anti-infective properties. This highlights the potential for structural modification of WP1130 to develop more drug-like compounds. []

Properties

CAS Number

856243-80-6

Product Name

(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide

IUPAC Name

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide

Molecular Formula

C19H18BrN3O

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1

InChI Key

LIDOPKHSVQTSJY-VMEIHUARSA-N

SMILES

CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

2-cyano-N-(1-phenylbutyl)-3-(6-bromopyridin-2-yl)acrylamide
degrasyn
WP1130

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.